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Compound of Interest

Compound Name: 2,7-Dihydroxy-9-fluorenone

Cat. No.: B1308586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,7-
Dihydroxy-9-fluorenone, a key intermediate in the synthesis of various organic materials and
pharmacologically active compounds. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear,
tabular format for ease of comparison and analysis. Detailed experimental protocols for the
cited spectroscopic techniques are also provided to ensure reproducibility.

Spectroscopic Data Summary

The spectral data for 2,7-Dihydroxy-9-fluorenone are summarized in the tables below. These
values are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Spectral Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
9.89 S - 2H Ar-OH
7.37 d 4.8 2H H-4, H-5
6.90 dd 49,24 2H H-3, H-6
6.86 d 24 2H H-1, H-8

Note: Spectrum recorded on a 300MHz instrument in DMSO-de.[1]
13C NMR Spectral Data

Data for the 13C NMR spectrum of 2,7-Dihydroxy-9-fluorenone is not readily available in the
reviewed literature. Spectroscopic analysis of the parent compound, 9-fluorenone, shows
characteristic peaks for the carbonyl carbon and aromatic carbons, which would be shifted in
the dihydroxy derivative due to the electronic effects of the hydroxyl groups.

Infrared (IR) Spectroscopy

IR Absorption Data

Wavenumber (v) cm~* Assignment
3388.9, 3360.6 O-H stretching (phenolic)
1700.7 C=0 stretching (ketone)

Note: Spectrum obtained using a KBr pellet.[1]

Mass Spectrometry (MS)

ESI-MS Data
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mlz lon

211.0 [M+H]*

Note: The molecular formula is C13HsOs, with a molecular weight of 212.20 g/mol .[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum was recorded on a 300 MHz NMR spectrometer.[1] A sample of 2,7-
Dihydroxy-9-fluorenone was dissolved in deuterated dimethyl sulfoxide (DMSO-ds).
Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The
data was processed to show the chemical shifts (d) in parts per million (ppm), the multiplicity of
the signals (s = singlet, d = doublet, dd = doublet of doublets), and the coupling constants (J) in
Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the solid-state KBr pellet technique.[1] A small amount of
finely ground 2,7-Dihydroxy-9-fluorenone was intimately mixed with dry potassium bromide
(KBr) powder. This mixture was then pressed under high pressure to form a transparent pellet.
The pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was
recorded over the standard mid-IR range (typically 4000-400 cm™2).

Mass Spectrometry (MS)

Electrospray lonization Mass Spectrometry (ESI-MS) was used to determine the mass-to-
charge ratio (m/z) of the protonated molecule.[1] A solution of 2,7-Dihydroxy-9-fluorenone
was introduced into the ESI source where it was nebulized and ionized to form gaseous ions.
The analysis was performed in positive ion mode to observe the [M+H]* ion.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
2,7-Dihydroxy-9-fluorenone.
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Caption: Workflow for the spectral characterization of 2,7-Dihydroxy-9-fluorenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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